molecular formula C17H21N3O2 B2448781 (E)-3-(furan-2-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396889-94-3

(E)-3-(furan-2-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2448781
CAS No.: 1396889-94-3
M. Wt: 299.374
InChI Key: YMKPWDKZLFBLFS-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(furan-2-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one (CAS Number: 1396889-94-3) is a synthetic derivative that exhibits significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, including anti-cancer activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O2C_{17}H_{21}N_{3}O_{2}, with a molecular weight of 299.37 g/mol. The structure features a furan ring and an imidazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
CAS Number1396889-94-3

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds containing imidazole and furan scaffolds. The compound under discussion has shown promising results in various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analyses that demonstrate increased apoptotic rates in treated MCF cell lines .
    • It is suggested that the imidazole and furan rings contribute to its ability to interact with cellular targets involved in cancer progression.
  • In Vitro Studies :
    • In studies involving A549 lung cancer cells, compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
    • The compound's ability to inhibit tubulin polymerization has been noted, which is a critical mechanism for disrupting cancer cell division .
  • Case Studies :
    • A specific study demonstrated that derivatives with similar structural features showed significant inhibition of tumor growth in vivo models, supporting their potential as therapeutic agents against various cancers .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural components:

Structural FeatureActivity
Furan RingEnhances interaction with biological targets
Imidazole MoietyCritical for anti-cancer activity
Piperidine LinkerImproves solubility and bioavailability

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-14-18-8-11-20(14)13-15-6-9-19(10-7-15)17(21)5-4-16-3-2-12-22-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKPWDKZLFBLFS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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